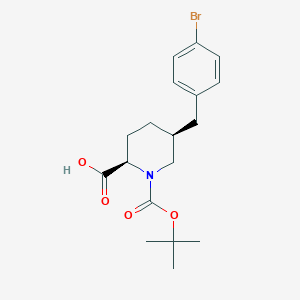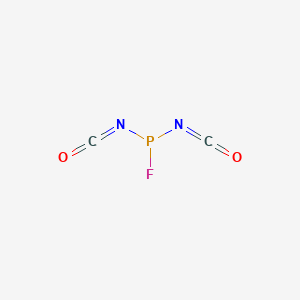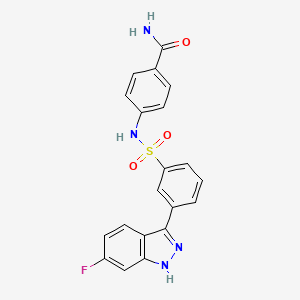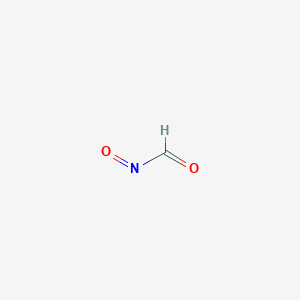
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a bromobenzyl moiety, and a piperidine ring. Such compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the bromobenzyl group. Common synthetic routes may include:
Protection of the amine group: The piperidine ring’s nitrogen is protected using a Boc group to prevent unwanted reactions.
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromobenzyl group: This step may involve nucleophilic substitution reactions where a bromobenzyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing diverse chemical structures.
Biology
In biological research, derivatives of piperidine compounds are often studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Medicinal chemistry explores the use of piperidine derivatives in drug development. These compounds can serve as scaffolds for designing new pharmaceuticals with therapeutic potential.
Industry
In the industrial sector, such compounds may be used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-1-Boc-5-(4-Chloro-benzyl)-piperidine-2-carboxylicacid: Similar structure with a chloro substituent instead of bromo.
(2R,5S)-1-Boc-5-(4-Methyl-benzyl)-piperidine-2-carboxylicacid: Contains a methyl group instead of bromo.
(2R,5S)-1-Boc-5-(4-Fluoro-benzyl)-piperidine-2-carboxylicacid: Features a fluoro substituent.
Uniqueness
The presence of the bromobenzyl group in (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Eigenschaften
Molekularformel |
C18H24BrNO4 |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
(2R,5S)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15+/m0/s1 |
InChI-Schlüssel |
LTTOUWMSIYMCDA-DZGCQCFKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)

![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)


![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)





